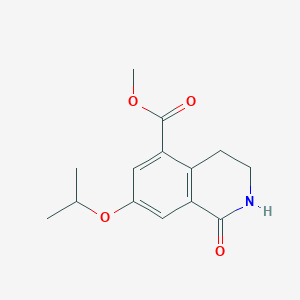
methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate
Cat. No. B8506005
M. Wt: 263.29 g/mol
InChI Key: WUNQNTNHLASUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09040515B2
Procedure details


Dimethyl 2-(cyanomethyl)-5-(propan-2-yloxy)benzene-1,3-dicarboxylate (Cpd D, 1.04 g, 3.57 mmol) and cobalt (II) chloride hexahydrate (2.56 g, 10.7 mmol) were dissolved in MeOH (60 mL) and cooled in an ice bath. NaBH4 (853 mg, 21.4 mmol) was added portionwise and the reaction mixture was stirred at 0° C. for 0.5 hours. To the reaction mixture was added NH4Cl (sat., aq., 25 mL), H2O (25 mL), and EtOAc (50 mL). The solution was allowed to sit at room temperature overnight. The residual solids were filtered and the aqueous layer was extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine (1×50 mL), dried over sodium sulfate, concentrated under vacuum, and purified by column chromatography (0-60%, EtOAc/heptanes) to afford methyl 1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (Cpd E, 644 mg, 69% yield) as a white solid. 1H NMR (400 MHz, chloroform-d) δ 1.35 (s, 3H) 1.36 (s, 3H) 3.35 (t, J=6.57 Hz, 2H) 3.52 (td, J=6.57, 3.03 Hz, 2H) 3.91 (s, 3H) 4.61-4.72 (m, 1H) 5.91 (br. s., 1H) 7.62 (d, J=3.03 Hz, 1H) 7.83 (d, J=3.03 Hz, 1H); MS 264.1 [M+H].
Quantity
1.04 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][C:7]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:6][C:5]=1[C:18]([O:20]C)=O)#[N:2].[BH4-].[Na+].[NH4+].[Cl-].O>CO.O.O.O.O.O.O.[Co](Cl)Cl.CCOC(C)=O>[O:20]=[C:18]1[C:5]2[CH:6]=[C:7]([O:14][CH:15]([CH3:17])[CH3:16])[CH:8]=[C:9]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[CH2:3][CH2:1][NH:2]1 |f:1.2,3.4,7.8.9.10.11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC1=C(C=C(C=C1C(=O)OC)OC(C)C)C(=O)OC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2.56 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.O.[Co](Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
853 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 0° C. for 0.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to sit at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residual solids were filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with EtOAc (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (1×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (0-60%, EtOAc/heptanes)
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NCCC=2C(=CC(=CC12)OC(C)C)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 644 mg | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
